molecular formula C11H7NO3 B14020895 3-Formylquinoline-6-carboxylic acid

3-Formylquinoline-6-carboxylic acid

Cat. No.: B14020895
M. Wt: 201.18 g/mol
InChI Key: QMFLVYPGQQPIDB-UHFFFAOYSA-N
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Description

3-Formylquinoline-6-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core structure with formyl and carboxylic acid functional groups at the 3 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylquinoline-6-carboxylic acid typically involves the functionalization of a quinoline derivative. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 3-position of quinoline. This reaction involves the use of a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired formylated product.

Another approach involves the oxidation of 3-methylquinoline-6-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the formyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Formylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Alcohols, amines, and other nucleophiles for substitution reactions

Major Products

    Oxidation: 3-Carboxyquinoline-6-carboxylic acid

    Reduction: 3-Hydroxymethylquinoline-6-carboxylic acid

    Substitution: Various esters and amides of this compound

Scientific Research Applications

3-Formylquinoline-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Formylquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or proteins involved in disease pathways. The formyl and carboxylic acid groups can interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent bonding, leading to the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylquinoline-4-carboxylic acid
  • 3-Formylquinoline-8-carboxylic acid
  • 3-Methylquinoline-6-carboxylic acid

Uniqueness

3-Formylquinoline-6-carboxylic acid is unique due to the specific positioning of the formyl and carboxylic acid groups, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in medicinal chemistry and material science that may not be achievable with other similar compounds.

Properties

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

3-formylquinoline-6-carboxylic acid

InChI

InChI=1S/C11H7NO3/c13-6-7-3-9-4-8(11(14)15)1-2-10(9)12-5-7/h1-6H,(H,14,15)

InChI Key

QMFLVYPGQQPIDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(=O)O)C=O

Origin of Product

United States

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